![molecular formula C19H25N5O2S2 B2385971 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105225-57-7](/img/structure/B2385971.png)
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring and a phenylpiperazine moiety. The thiadiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
The thiadiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have detailed the synthesis of thiazole and thiadiazole derivatives, including compounds structurally similar to the one you're interested in. These compounds are synthesized through complex chemical reactions involving arylpiperazine and thiadiazolyl moieties. Their structural elucidation has been achieved using techniques like NMR, IR, and mass spectrometry. For instance, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine has been reported, highlighting their chemical characterization and potential biological activities (Xia, 2015).
Biological Activity Evaluation
Research on similar compounds has explored their antimicrobial, anticholinesterase, anticancer, and antifungal activities. For example:
- Some derivatives have been evaluated for their antimicrobial and anticholinesterase activities, showing significant antifungal activity against Candida parapsilosis (Yurttaş et al., 2015).
- Other studies focused on anticancer activity, with specific compounds showing high selectivity and potency against human lung adenocarcinoma cells (Evren et al., 2019).
- Additionally, novel thiadiazole derivatives have been synthesized and shown to inhibit the growth of certain bacteria and viruses, suggesting potential use as antimicrobial and antiviral agents (Z. Xia, 2015).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S2/c25-17(20-13-16-7-4-12-26-16)14-27-19-22-21-18(28-19)24-10-8-23(9-11-24)15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLSXWDHGSGDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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